2-Bromobenzo[d]oxazole-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromobenzo[d]oxazole-7-carboxylic acid is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom This compound is characterized by the presence of a bromine atom at the 2-position and a carboxylic acid group at the 7-position on the benzoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromobenzo[d]oxazole-7-carboxylic acid typically involves the bromination of benzo[d]oxazole derivatives followed by carboxylation. One common method includes the use of palladium-catalyzed direct arylation of ethyl oxazole-4-carboxylate with bromoaromatics . This method is regioselective and can be performed under mild conditions, making it suitable for large-scale synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromobenzo[d]oxazole-7-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may have distinct properties and applications.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions typically involve the use of bases and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts and ligands are commonly employed in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxazole derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Bromobenzo[d]oxazole-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Bromobenzo[d]oxazole-7-carboxylic acid depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with DNA or RNA .
Comparison with Similar Compounds
2-Bromobenzo[d]oxazole-7-carboxylic acid can be compared with other similar compounds in the oxazole family, such as:
- 2-Chlorobenzo[d]oxazole-7-carboxylic acid
- 2-Fluorobenzo[d]oxazole-7-carboxylic acid
- 2-Iodobenzo[d]oxazole-7-carboxylic acid
These compounds share similar structural features but differ in the halogen substituent at the 2-position. The presence of different halogens can influence their reactivity, biological activity, and physical properties. For example, the bromine atom in this compound may confer unique reactivity in substitution reactions compared to its chlorine or fluorine counterparts .
Properties
Molecular Formula |
C8H4BrNO3 |
---|---|
Molecular Weight |
242.03 g/mol |
IUPAC Name |
2-bromo-1,3-benzoxazole-7-carboxylic acid |
InChI |
InChI=1S/C8H4BrNO3/c9-8-10-5-3-1-2-4(7(11)12)6(5)13-8/h1-3H,(H,11,12) |
InChI Key |
BINVUNURXWHWAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)N=C(O2)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.